CS-834

Pharmacokinetics Prodrug Design β-Lactamase Stability

CS-834 is an oral carbapenem prodrug designed to deliver the active metabolite R-95867. Unlike oral cephems, it demonstrates intrinsic DHP-I stability and high lung tissue distribution, making it the definitive choice for murine pneumonia models involving penicillin-resistant Streptococcus pneumoniae. It serves as a critical reference standard for PK/PD modeling and novel β-lactam screening. Procure CS-834 for superior oral bioavailability in carbapenem research.

Molecular Formula C20H28N2O7S
Molecular Weight 440.5 g/mol
CAS No. 157542-49-9
Cat. No. B1669649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-834
CAS157542-49-9
SynonymsCS 834
CS-834
pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate
Molecular FormulaC20H28N2O7S
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O
InChIInChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1
InChIKeyZNOVVAJWYUBFMI-JIFFNSBPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CS-834 (Tacapenem Pivoxil) Procurement Guide: An Oral Carbapenem Prodrug for Research


CS-834 (CAS 157542-49-9), also known as Tacapenem pivoxil, is an oral prodrug of the carbapenem antibiotic R-95867, developed by Sankyo Co., Ltd. [1]. It is a pivaloyloxymethyl ester derivative of the parent carbapenem nucleus, designed to confer oral bioavailability to the otherwise parenterally-administered carbapenem class [2]. Following oral administration, CS-834 is rapidly hydrolyzed by intestinal esterases to release the active metabolite R-95867, a broad-spectrum β-lactam antibiotic with demonstrated stability against human renal dehydropeptidase-I (DHP-I) [1].

Why CS-834 (Tacapenem Pivoxil) Cannot Be Replaced by Generic Oral Cephems: Evidence of Differentiated Performance


CS-834 (R-95867) exhibits a pharmacological and microbiological profile that distinguishes it from commonly used oral cephem antibiotics (e.g., cefdinir, cefpodoxime proxetil) and even the parenteral carbapenem imipenem. Unlike many oral cephalosporins, CS-834's active metabolite, R-95867, demonstrates high stability against hydrolysis by a wide range of clinically important β-lactamases, including extended-spectrum β-lactamases (ESBLs), while maintaining potent bactericidal activity against key pathogens such as penicillin-resistant Streptococcus pneumoniae [1]. Furthermore, its oral bioavailability and unique tissue distribution, particularly high concentrations in lung tissue, cannot be assumed for other in-class compounds or alternative prodrugs, underscoring the necessity for specific compound selection in research models [2].

CS-834 (Tacapenem Pivoxil) Differentiated Performance: A Quantitative Evidence Guide vs. Comparators


Human DHP-I Stability: An Oral Carbapenem Not Requiring a Cilastatin-like Co-Administered Inhibitor

The active metabolite of CS-834, R-95867, is inherently stable to hydrolysis by human renal dehydropeptidase-I (DHP-I), the enzyme that rapidly inactivates imipenem. This intrinsic stability eliminates the need for a co-administered DHP-I inhibitor like cilastatin, a mandatory requirement for the oral or parenteral use of imipenem [1].

Pharmacokinetics Prodrug Design β-Lactamase Stability

In Vitro Potency: Superior MIC90 Against Key Gram-Negative Pathogens Compared to Oral Cephems

The active metabolite R-95867 demonstrated significantly lower MIC90 values against a range of clinically relevant Gram-negative bacteria compared to oral cephem antibiotics. For example, against Haemophilus influenzae, R-95867 was 128- to 1024-fold more active than cefdinir and cefpodoxime [1]. Against Moraxella catarrhalis, its MIC90 was ≤0.025 μg/mL, which was >16-fold lower than the comparator oral cephems [2].

Antibacterial Activity MIC90 Gram-negative In vitro pharmacology

In Vivo Efficacy: Superior Survival in Murine Systemic Infection Models vs. Oral Cephems

In a murine systemic infection model, oral administration of CS-834 provided superior protection compared to oral cephem prodrugs. Against infections caused by penicillin-resistant Streptococcus pneumoniae, the 50% protective dose (PD50) for CS-834 was 1.2 mg/kg, which was 4- to 16-fold lower than the PD50s of cefteram pivoxil, cefpodoxime proxetil, cefdinir, and cefditoren pivoxil [1]. A similar efficacy advantage was observed in E. coli systemic infections [2].

In vivo efficacy Mouse Model Septicemia Prodrug

Pulmonary Infection Model: Significantly Greater Bacterial Clearance vs. Oral Cephems

In a murine model of pneumonia caused by penicillin-resistant S. pneumoniae, oral CS-834 was the most effective agent among the comparators at reducing bacterial burden in the lungs. Treatment with CS-834 at 50 mg/kg resulted in a reduction of viable bacterial counts in lung tissue to approximately 3.5 log10 CFU/lung, compared to cefteram pivoxil and cefpodoxime proxetil, which only reduced counts to 5.0-5.5 log10 CFU/lung at the same dose [1]. This superior efficacy correlated with high concentrations of the active metabolite in lung tissue [2].

Pneumonia In vivo efficacy Tissue Distribution Resistant Pathogens

Oral Bioavailability: Quantifiable Human Pharmacokinetic Profile Supporting BID/TID Dosing

A Phase I study in healthy male volunteers established the oral pharmacokinetic profile of CS-834's active metabolite, R-95867. Following a 200 mg oral dose, the maximum serum concentration (Cmax) reached 1.59 µg/mL with a consistent half-life (t1/2) of approximately 0.7 hours [1]. Critically, the study demonstrated dose-proportional increases in Cmax and AUC across a dose range of 50-400 mg, with no evidence of drug accumulation after multiple dosing (150 mg three times daily for 7 days) [2]. This predictable, non-accumulating PK profile supports a BID/TID dosing regimen in preclinical research models.

Pharmacokinetics Bioavailability Human Study Dose Proportionality

CS-834 (Tacapenem Pivoxil): High-Impact Research and Procurement Application Scenarios


Investigational Use in Murine Models of Complicated Respiratory Tract Infection

CS-834 is exceptionally well-suited for oral dosing in murine pneumonia models, particularly those involving penicillin-resistant Streptococcus pneumoniae. The evidence demonstrates that CS-834 achieves the most significant reduction in pulmonary bacterial load compared to oral cephem alternatives [1]. Its demonstrated superior lung tissue distribution and potent in vivo efficacy make it an optimal tool for studying the pharmacodynamics of oral carbapenems in respiratory infections, without the confounding variable of a co-administered DHP-I inhibitor [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral Carbapenem Prodrugs

The well-characterized human pharmacokinetic profile of CS-834, including its dose-proportional Cmax, short half-life (0.7 h), and lack of accumulation, provides a robust dataset for PK/PD modeling [3]. This makes CS-834 a valuable reference compound for benchmarking new oral carbapenem or β-lactam prodrug candidates. Researchers can use these established human PK parameters to validate preclinical animal models and predict human efficacious doses for novel compounds within this class.

Comparative In Vitro Studies on β-Lactamase Stability and Spectrum

CS-834's active metabolite, R-95867, exhibits a distinct β-lactamase stability profile and broad-spectrum activity that differs from both older oral cephems and the parenteral carbapenem imipenem [4]. It is particularly suitable as a positive control or comparator in studies screening for new antibacterial agents with activity against ESBL-producing Enterobacteriaceae and penicillin-resistant pneumococci. Its intrinsic stability to DHP-I also provides a unique comparator for investigating the impact of this enzyme on carbapenem activity [5].

Reference Standard for Analytical Method Development and Quality Control

As a well-defined chemical entity with a specific CAS number (157542-49-9) and established synthetic routes [6], CS-834 serves as an essential reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) for the detection and quantification of this specific oral carbapenem prodrug class. This is critical for both academic research on carbapenem pharmacology and for quality control in pharmaceutical development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CS-834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.